(E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
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Description
(E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N2O3S3 and its molecular weight is 404.52. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research into similar compounds, such as various (oxothiazolidin-2-ylidene)acetamides, has focused on their crystal structures to understand their molecular configurations and potential for interaction with biological targets. For example, the study by Galushchinskiy et al. (2017) describes the crystal structures of two related acetamides, providing a basis for understanding how structural variations might influence biological activity and potential applications in drug design (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and evaluated derivatives of thiazolidinone compounds for their antimicrobial and anti-inflammatory activities. For instance, Krátký et al. (2017) reported on the antimicrobial activity of rhodanine-3-acetic acid-based amides and esters against a range of bacteria and fungi, including Mycobacterium tuberculosis, highlighting the potential of these compounds in addressing drug-resistant infections (Krátký, Vinšová, & Stolaříková, 2017). Similarly, the work by Kerru et al. (2019) on thienopyrimidine linked rhodanine derivatives demonstrated significant antibacterial and antifungal potency, suggesting a promising avenue for developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Antioxidant and Anticancer Activities
Compounds within this class have also been investigated for their antioxidant and anticancer properties. The synthesis of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their evaluation for anti-inflammatory and antioxidant activities by Koppireddi et al. (2013) is one such example, where select compounds exhibited notable efficacy, indicating the therapeutic potential of these molecules (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for exploring their potential applications. For example, the synthesis of new thiazolidinones containing coumarin moieties and their evaluation for antibacterial and antioxidant activities as reported by Hamdi et al. (2012) provide insights into how structural modifications can impact biological activities, opening up possibilities for designing compounds with specific therapeutic actions (Hamdi, Al-ayed, Said, & Fabienne, 2012).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S3/c1-2-23-13-7-5-12(6-8-13)19-16(21)11-20-17(22)15(26-18(20)24)10-14-4-3-9-25-14/h3-10H,2,11H2,1H3,(H,19,21)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENKMQBEUKQAL-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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